7-Chloro-2-methyl-quinolin-8-ol
Overview
Description
7-Chloro-2-methyl-quinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-quinolin-8-ol typically involves the cyclization of 2-methyl-3-chloroaniline with acrolein . This reaction is carried out under controlled conditions to ensure the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at different positions on the quinoline ring .
Scientific Research Applications
7-Chloro-2-methyl-quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-quinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known to exhibit a broad spectrum of biological activities.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion determination.
5,7-Dichloro-8-quinolinol: Used as an antimicrobial agent.
2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime: Exhibits potent antimalarial activity.
Uniqueness
7-Chloro-2-methyl-quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl group, and hydroxyl group on the quinoline ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-chloro-2-methylquinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHYQTWFNLIXMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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